

Infrared spectrum of solid Acetylene-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylene-d2
Cat. No.: B086588

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of solid **acetylene-d2** (C_2D_2). It details the vibrational spectroscopy of the two primary crystalline phases of solid C_2D_2 , the low-temperature orthorhombic phase and the high-temperature cubic phase. This document synthesizes experimental data on vibrational frequencies, provides detailed experimental protocols for sample preparation and spectroscopic analysis, and presents a theoretical framework for the interpretation of the observed spectra, including the effects of crystal structure on the vibrational modes. The information is intended to serve as a foundational resource for researchers in materials science, astrophysics, and physical chemistry.

Introduction

Acetylene (C_2H_2), the simplest alkyne, and its deuterated isotopologue, **acetylene-d2** (C_2D_2), are molecules of significant interest across various scientific disciplines. In the solid state, acetylene exhibits a rich phase behavior, which is reflected in its vibrational spectrum. Understanding the infrared spectrum of solid C_2D_2 is crucial for identifying this molecule in astrophysical environments, such as on Titan where acetylene is a primary photochemical product, and for fundamental studies of intermolecular interactions and crystal dynamics in molecular solids.^[1]

Solid **acetylene-d2** exists in two well-characterized crystalline phases: a low-temperature orthorhombic phase below 133 K and a high-temperature cubic phase between 133 K and its melting point.^{[1][2]} The transition between these phases leads to distinct changes in the

infrared spectrum, providing a sensitive probe of the molecular environment and crystal symmetry. This guide will focus on the interpretation of these spectral changes and the underlying molecular and crystal dynamics.

Crystal Structure of Solid Acetylene-d2

The interpretation of the infrared spectrum of a molecular crystal is intrinsically linked to its crystal structure. The arrangement of molecules in the unit cell and the symmetry of the crystal lattice dictate the selection rules for vibrational transitions and can lead to phenomena such as site splitting and factor group splitting.

2.1. Low-Temperature Orthorhombic Phase

Below 133 K, **acetylene-d2** crystallizes in an orthorhombic structure belonging to the space group Cmca (D_{2h}18). In this phase, the molecules are located at sites of C_{2h} symmetry.^[2] This site symmetry is lower than the D_{∞h} point group of the isolated C₂D₂ molecule. This reduction in symmetry has important consequences for the infrared spectrum, as it can lead to the activation of vibrational modes that are infrared-inactive in the gas phase and the splitting of degenerate modes.

2.2. High-Temperature Cubic Phase

Above 133 K, **acetylene-d2** undergoes a phase transition to a cubic structure with the space group Pa3 (Th6). In this phase, the molecular centers are arranged in a face-centered cubic lattice. The molecules are orientationally disordered, giving rise to the higher overall symmetry of the crystal.^[3] The infrared spectrum of the cubic phase is generally characterized by broader absorption bands compared to the low-temperature phase, reflecting this dynamic disorder.

Vibrational Modes of Acetylene-d2

An isolated **acetylene-d2** molecule is linear and belongs to the D_{∞h} point group. It has $3N-5 = 7$ fundamental vibrational modes, where N=4 is the number of atoms. These modes are categorized by their symmetry and are either Raman or infrared active, or inactive in both, according to the selection rules for the D_{∞h} point group.

Table 1: Fundamental Vibrational Modes of Gaseous **Acetylene-d2**

Mode	Symmetry	Description	Approximate Frequency (cm ⁻¹)	Activity
v ₁	Σg+	Symmetric C-D Stretch	2704	Raman
v ₂	Σg+	C≡C Stretch	1762	Raman
v ₃	Σu+	Asymmetric C-D Stretch	2439	Infrared
v ₄	Πg	trans C-C-D Bend	505	Raman
v ₅	Πu	cis C-C-D Bend	538	Infrared

Note: Frequencies are approximate values for the gas phase and serve as a reference for the solid-phase spectra.

Infrared Spectrum of Solid Acetylene-d2

The infrared spectrum of solid C₂D₂ is significantly different from its gas-phase spectrum. The intermolecular interactions in the crystal lattice perturb the vibrational energy levels, leading to frequency shifts, band splitting, and the appearance of new absorption features.

4.1. Data Presentation

The following table summarizes the observed infrared absorption frequencies for polycrystalline films of C₂D₂ at 63 K (orthorhombic phase). The assignments are based on comparisons with the gas-phase spectrum and studies of the other acetylene isotopologues.

Table 2: Infrared Absorption Bands of Solid **Acetylene-d2** at 63 K (Orthorhombic Phase)

Observed Frequency (cm ⁻¹)	Assignment	Comments
2428	ν_3 (Asymmetric C-D Stretch)	Shifted from the gas phase value of 2439 cm ⁻¹ .
538	ν_5 (cis Bend)	Shows multiplet structure due to crystal field effects.

Data synthesized from literature reports on the infrared spectra of crystalline acetylenes.[\[2\]](#)

4.2. Interpretation of Spectral Features

Frequency Shifts: The vibrational frequencies in the solid state are generally shifted to lower values (red-shifted) compared to the gas phase. This is due to the attractive intermolecular forces in the crystal, which slightly weaken the intramolecular bonds.

Multiplet Structure (Site and Factor Group Splitting): In the low-temperature orthorhombic phase, the ν_5 bending mode exhibits a multiplet structure. This splitting arises from two effects:

- **Site Group Splitting:** The degeneracy of the Π_u bending mode is lifted because the site symmetry in the crystal (C_{2h}) is lower than the molecular symmetry (D_{∞h}).
- **Factor Group Splitting (Davydov Splitting):** The presence of multiple molecules in the unit cell leads to interactions between their vibrational transition dipoles, resulting in a further splitting of the vibrational bands. The observed multiplet structure of the fundamental vibrations is a strong indication that the molecules are located at sites of C_{2h} symmetry in the low-temperature phase.[\[2\]](#)

Combination Bands: The solid-state spectrum also features several absorptions that can be attributed to combinations of lattice modes (vibrations of the crystal lattice as a whole) and molecular fundamentals.[\[2\]](#)

Experimental Protocols

The following sections describe a generalized methodology for the preparation of solid **acetylene-d₂** samples and the acquisition of their infrared spectra, based on common

laboratory practices.

5.1. Synthesis of **Acetylene-d2**

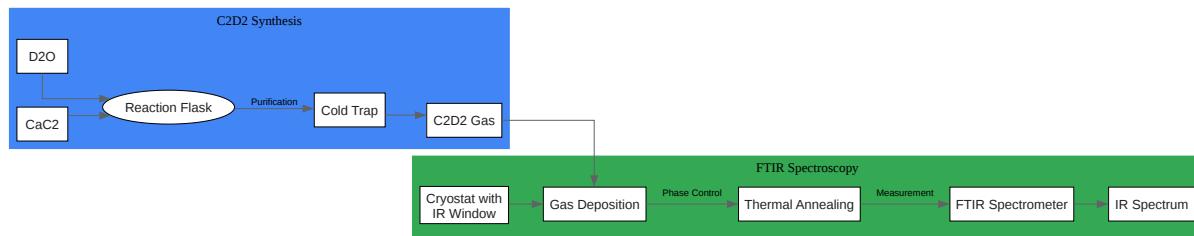
Acetylene-d2 gas can be synthesized by the reaction of calcium carbide (CaC_2) with heavy water (D_2O).

- Apparatus: A gas generation flask connected to a cold trap and a vacuum line.
- Procedure:
 - Place calcium carbide in the reaction flask and evacuate the system.
 - Slowly add D_2O dropwise to the calcium carbide.
 - The generated C_2D_2 gas is passed through a cold trap (e.g., a dry ice/isopropanol slush) to remove any unreacted D_2O and other impurities.
 - The purified C_2D_2 gas is then collected in a sample cylinder or used directly for deposition.

5.2. Thin Film Deposition for Infrared Spectroscopy

- Substrate: A cryogenically cooled infrared-transparent window (e.g., KBr, CsI, or ZnSe) is used as the substrate.
- Deposition:
 - The substrate is mounted in a high-vacuum cryostat and cooled to a temperature below the condensation point of **acetylene-d2** (typically between 20 K and 77 K).
 - A controlled leak of C_2D_2 gas is introduced into the cryostat, where it deposits as a thin solid film on the cold substrate.
 - The rate of deposition and the final film thickness can be monitored using a quartz crystal microbalance or by observing the interference fringes of a laser beam reflected off the growing film.
- Annealing: To obtain the different crystalline phases, the deposited film can be annealed.

- Amorphous Phase: Deposition at very low temperatures (e.g., below 30 K) typically results in an amorphous solid.
- Crystalline Phases: The amorphous film can be crystallized by slowly warming it. The low-temperature orthorhombic phase is expected to form upon annealing to temperatures around 60-80 K. Further warming above the phase transition temperature of 133 K will result in the formation of the high-temperature cubic phase.

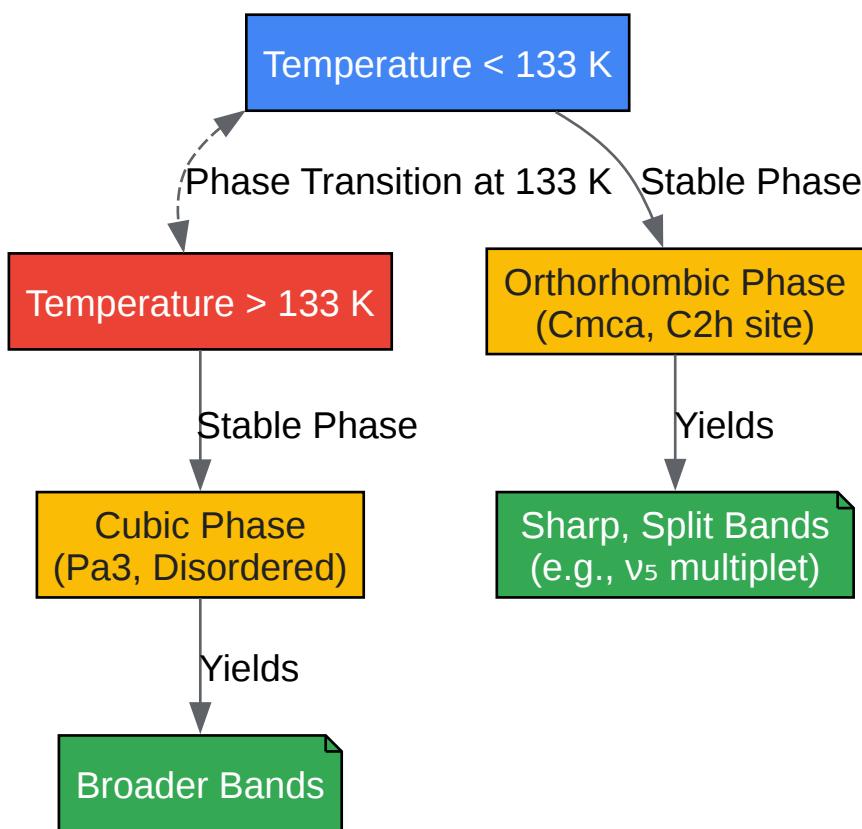

5.3. Infrared Spectroscopic Measurement

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
- Procedure:
 - A background spectrum of the cold, bare substrate is recorded.
 - The C₂D₂ film is deposited as described above.
 - The infrared spectrum of the solid film is then recorded at the desired temperature.
 - The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of solid **acetylene-d2**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for C2D2 synthesis and IR spectroscopy.

6.2. Phase Transition and Spectral Changes

This diagram illustrates the relationship between temperature, crystal phase, and the resulting infrared spectrum.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Acetylene-d2 | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Infrared spectrum of solid Acetylene-d2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086588#infrared-spectrum-of-solid-acetylene-d2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com